N-(4-iodophenyl)thiophene-2-sulfonamide
CAS No.: 333434-63-2
Cat. No.: VC21516741
Molecular Formula: C10H8INO2S2
Molecular Weight: 365.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 333434-63-2 |
|---|---|
| Molecular Formula | C10H8INO2S2 |
| Molecular Weight | 365.2g/mol |
| IUPAC Name | N-(4-iodophenyl)thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C10H8INO2S2/c11-8-3-5-9(6-4-8)12-16(13,14)10-2-1-7-15-10/h1-7,12H |
| Standard InChI Key | ZPKZVHYMKDTUDU-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I |
| Canonical SMILES | C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
N-(4-iodophenyl)thiophene-2-sulfonamide consists of a thiophene ring connected to a 4-iodophenyl group via a sulfonamide linkage. The compound is identified by the following characteristics:
| Parameter | Value |
|---|---|
| CAS Number | 333434-63-2 |
| Molecular Formula | C10H8INO2S2 |
| Molecular Weight | 365.2 g/mol |
| IUPAC Name | N-(4-iodophenyl)thiophene-2-sulfonamide |
| InChI | InChI=1S/C10H8INO2S2/c11-8-3-5-9(6-4-8)12-16(13,14)10-2-1-7-15-10/h1-7,12H |
| InChIKey | ZPKZVHYMKDTUDU-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I |
| PubChem Compound ID | 1120523 |
This compound features a thiophene-2-sulfonamide group, where the sulfonamide is directly connected to a 4-iodophenyl substituent. The iodine atom at the para position of the phenyl ring contributes to the compound's unique properties and biological activities.
Physical and Chemical Properties
The molecular structure of N-(4-iodophenyl)thiophene-2-sulfonamide imparts specific physicochemical properties that influence its biological behavior and potential applications:
Synthesis and Preparation Methods
Traditional Synthetic Routes
The synthesis of N-(4-iodophenyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 4-iodoaniline under basic conditions. The general synthetic pathway includes the following steps:
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Preparation of thiophene-2-sulfonyl chloride from the corresponding thiol or through direct sulfonation of thiophene.
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Reaction with 4-iodoaniline in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
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The reaction is typically carried out in an appropriate solvent such as dichloromethane at room temperature.
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The product is isolated and purified through standard techniques like recrystallization or column chromatography .
The general reaction for sulfonamide formation can be represented as:
Where R represents the thiophene-2-yl group and R' represents the 4-iodophenyl group.
Modern Synthesis Approaches
Recent advances in synthetic chemistry have led to more efficient and environmentally friendly methods for preparing sulfonamides, which can be applied to the synthesis of N-(4-iodophenyl)thiophene-2-sulfonamide:
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Green chemistry approaches using PEG-400 as a solvent have been developed. This method offers advantages such as easy separation of the product and the ability to recover and reuse the solvent, making it more environmentally sustainable .
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Metal-free synthesis methods using iodine and ethanol have been reported for sulfonylation reactions. These procedures eliminate the need for metal catalysts, bases, ligands, or additives, making them more practical and eco-friendly .
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Alternative approaches using benzene sulfonyl hydrazide in the presence of tert-butylhydroperoxide (TBHP) and ammonium iodide have been developed. These reactions can be carried out in water or acetonitrile, offering moderate to good yields .
Biological Activities
Enzyme Inhibition
Thiophene-based sulfonamides, including compounds structurally similar to N-(4-iodophenyl)thiophene-2-sulfonamide, have demonstrated significant enzyme inhibitory properties. Of particular interest is their ability to inhibit carbonic anhydrase (CA) isoenzymes, which are involved in numerous physiological and pathological processes.
Studies on thiophene-based sulfonamides have shown:
| Parameter | hCA-I | hCA-II |
|---|---|---|
| IC₅₀ range | 69 nM - 70 μM | 23.4 nM - 1.405 μM |
| K₁ range | 66.49 ± 17.15 nM - 234.99 ± 15.44 μM | 74.88 ± 20.65 nM - 38.04 ± 12.97 μM |
These values indicate potent inhibition of both hCA-I and hCA-II isoenzymes at very small concentrations, highlighting the potential of thiophene-based sulfonamides as enzyme inhibitors .
Structure-Activity Relationship
The biological activity of N-(4-iodophenyl)thiophene-2-sulfonamide is influenced by its structural features:
Mechanism of Action
Molecular Interactions
The proposed mechanism of action for N-(4-iodophenyl)thiophene-2-sulfonamide involves the inhibition of key enzymes involved in cell proliferation and survival pathways. It is hypothesized that the sulfonamide moiety plays a crucial role in enzyme binding, potentially affecting pathways such as angiogenesis and apoptosis.
For thiophene-based sulfonamides in general, molecular docking studies have revealed that these compounds exhibit noncompetitive inhibitory properties on carbonic anhydrase isoenzymes. This means they inhibit the enzymes by interacting outside of the catalytic active site. Both the sulfonamide and thiophene moieties play significant roles in these interactions .
Inhibition Kinetics
Studies on thiophene-based sulfonamides have revealed important aspects of their inhibition kinetics:
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These compounds predominantly display noncompetitive inhibition of carbonic anhydrase isoenzymes, indicating they bind to sites distinct from the active site.
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The binding affinity, represented by K₁ values, can be in the nanomolar range, suggesting high-affinity interactions with the target enzymes.
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The inhibition potency, as measured by IC₅₀ values, also reaches nanomolar levels for some thiophene-based sulfonamides, indicating their effectiveness as enzyme inhibitors.
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Molecular docking studies have been conducted to elucidate the binding modes of these compounds with their target enzymes, providing insights into the structural basis of their inhibitory activity .
Research Applications
Pharmaceutical Development
N-(4-iodophenyl)thiophene-2-sulfonamide has several potential applications in pharmaceutical development:
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As a lead compound for developing anticancer drugs, particularly those targeting pathways inhibited by the compound.
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For developing enzyme inhibitors, especially those targeting carbonic anhydrase isoenzymes, which are involved in various physiological and pathological processes.
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As a structural template for designing more potent and selective drugs through structural modifications based on structure-activity relationships.
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In combination therapy with established drugs to potentially enhance efficacy or overcome resistance mechanisms .
Structure-Based Drug Design
The structural features of N-(4-iodophenyl)thiophene-2-sulfonamide make it a valuable template for structure-based drug design:
Future Research Directions
Advanced Biological Evaluation
Future research on N-(4-iodophenyl)thiophene-2-sulfonamide could focus on several aspects:
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Comprehensive evaluation of its anticancer activity against a wider range of cancer cell lines to determine specificity and potency.
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Detailed investigation of its effects on specific signaling pathways and molecular targets to better understand its mechanism of action.
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In vivo studies to assess its efficacy, pharmacokinetics, and toxicity in animal models.
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Exploration of potential synergistic effects when combined with established therapeutic agents.
Structural Optimization
Further development of N-(4-iodophenyl)thiophene-2-sulfonamide and related compounds could involve:
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Systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties.
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Development of hybrid molecules that combine the thiophene-sulfonamide scaffold with other pharmacophores to create multifunctional drugs.
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Investigation of novel delivery systems to enhance bioavailability and target specificity.
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Exploration of isosteric replacements for the iodine atom or the thiophene ring to optimize biological activity .
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